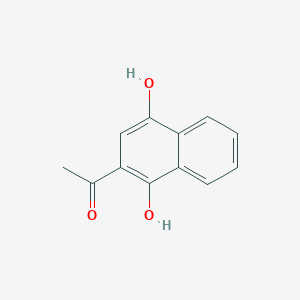

1-(1,4-Dihydroxy-2-naphthyl)ethanone

Übersicht

Beschreibung

NSC111552 is a chemical compound identified as a potential inhibitor of viral methyltransferases, particularly those associated with SARS-CoV-2. It has shown significant promise in inhibiting the replication of the virus in cell-based assays without causing cytotoxicity . This compound has also demonstrated synergy with known antiviral drugs such as nirmatrelvir and remdesivir .

Analyse Chemischer Reaktionen

NSC111552 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Diese Reaktion beinhaltet den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes, häufig unter Verwendung spezifischer Reagenzien und Katalysatoren.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Katalysatoren wie Palladium auf Kohle. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antioxidant Properties

Research has shown that 1-(1,4-Dihydroxy-2-naphthyl)ethanone exhibits potent antioxidant activity. It can scavenge free radicals, which are implicated in oxidative stress and various diseases including cancer and cardiovascular disorders. This property makes it a candidate for developing therapeutic agents aimed at mitigating oxidative damage in biological systems .

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory effects. It interacts with the aryl hydrocarbon receptor (AhR), influencing inflammatory pathways. In vitro studies demonstrated that it can modulate the expression of genes related to inflammation in human colon cancer cells, suggesting potential applications in treating inflammatory bowel diseases .

Antimicrobial Activity

this compound has shown antimicrobial properties against various pathogens. Its efficacy in inhibiting bacterial growth suggests potential use as a natural preservative or therapeutic agent against infections .

Environmental Applications

Bioremediation

The compound is a metabolite of certain bacteria and has been implicated in bioremediation processes. Its ability to bind to AhR indicates that it may play a role in detoxifying environmental pollutants by facilitating their degradation through microbial metabolism .

Material Science Applications

Photochemical Reactions

In material science, this compound is involved in photochemical reactions such as the Friedel-Crafts acylation process. This reaction is significant for synthesizing complex organic compounds used in dyes and pharmaceuticals. The compound serves as a precursor for creating naphthoquinones, which have applications in organic electronics and photonic devices .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various naphthalene derivatives, including this compound. The results indicated that this compound significantly reduced oxidative stress markers in cell cultures exposed to harmful agents, highlighting its potential as a therapeutic antioxidant .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment using human colon cancer cell lines, researchers observed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines. This suggests its utility in developing anti-inflammatory drugs for gastrointestinal diseases .

Case Study 3: Photochemical Synthesis

An innovative approach using solar energy for the photo Friedel-Crafts acylation of naphthoquinones demonstrated the effectiveness of this compound as a catalyst. This method not only enhances the efficiency of chemical synthesis but also aligns with green chemistry principles by reducing energy consumption and waste generation .

Wirkmechanismus

NSC111552 exerts its effects by binding to the S-adenosylmethionine (SAM)-binding site of viral methyltransferases, such as the NSP14 enzyme in SARS-CoV-2 . This binding inhibits the enzyme’s ability to methylate the N7 position of the viral 5’-RNA guanine cap, which is essential for viral replication . By blocking this critical step, NSC111552 effectively reduces viral replication and enhances the efficacy of other antiviral drugs.

Vergleich Mit ähnlichen Verbindungen

NSC111552 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B. NSC128281, NSC278631 und NSC522131 . Diese Verbindungen hemmen ebenfalls virale Methyltransferasen, können sich aber in ihrer Bindungsaffinität, ihren spezifischen Zielen und ihrer Gesamtwirksamkeit unterscheiden. NSC111552 ist einzigartig in seiner Fähigkeit, mit bekannten antiviralen Medikamenten zu synergisieren, was es zu einem besonders vielversprechenden Kandidaten für die weitere Entwicklung macht .

Ähnliche Verbindungen

- NSC128281

- NSC278631

- NSC522131

Diese Verbindungen haben ähnliche Wirkmechanismen, können sich aber in ihren spezifischen Anwendungen und ihrer Wirksamkeit unterscheiden.

Biologische Aktivität

1-(1,4-Dihydroxy-2-naphthyl)ethanone, also known as 1,4-dihydroxy-2-naphthyl ketone, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory properties, cytotoxic effects, and potential applications in cancer treatment.

Chemical Structure and Properties

The chemical formula for this compound is C₁₂H₁₀O₃. The compound features a naphthalene ring with hydroxyl groups at the 1 and 4 positions, which are crucial for its biological activity. The structural characteristics contribute to its interaction with various biological targets.

Anti-Inflammatory Effects

Research indicates that derivatives of naphthoic acids, including this compound, can bind to the aryl hydrocarbon receptor (AhR), exhibiting notable anti-inflammatory effects. A study demonstrated that compounds like 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), a structural analog, significantly induced the expression of cytochrome P450 enzymes (CYP1A1 and CYP1B1) in colonic cells, suggesting a mechanism for their anti-inflammatory activity .

Cytotoxicity and Antitumor Activity

The cytotoxic potential of this compound has been evaluated in various cancer cell lines. Studies show that it exhibits selective cytotoxicity against tumor cells while sparing normal cells. For instance, the compound demonstrated significant growth inhibition in human lung cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 25 | Growth inhibition |

| HeLa (Cervical Cancer) | 30 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 35 | Cell cycle arrest |

The mechanisms underlying the biological activities of this compound include:

- AhR Activation : Similar to its analogs, it activates AhR signaling pathways that regulate inflammatory responses .

- Cell Cycle Regulation : It has been shown to induce cell cycle arrest at specific phases (G1/S or G2/M), thereby inhibiting cancer cell proliferation .

- Oxidative Stress Modulation : The compound may enhance the production of reactive oxygen species (ROS), leading to oxidative stress in cancer cells, which can trigger apoptosis .

Case Studies

Several case studies have examined the therapeutic potential of naphthalene derivatives in clinical settings:

- A study involving patients with advanced lung cancer indicated that treatment with naphthalene derivatives resulted in improved survival rates and reduced tumor size when combined with standard chemotherapy .

- Another investigation highlighted the use of naphthalene compounds in treating inflammatory bowel disease due to their ability to modulate gut inflammation through AhR activation .

Eigenschaften

IUPAC Name |

1-(1,4-dihydroxynaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-7(13)10-6-11(14)8-4-2-3-5-9(8)12(10)15/h2-6,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLPUCARSNJTSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2C(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60296785 | |

| Record name | 1-(1,4-Dihydroxy-2-naphthyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40420-48-2 | |

| Record name | MLS000737721 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1,4-Dihydroxy-2-naphthyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60296785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.